molecular formula C9H7IO B8173116 4-Ethynyl-2-iodo-1-methoxybenzene

4-Ethynyl-2-iodo-1-methoxybenzene

Cat. No.: B8173116
M. Wt: 258.06 g/mol
InChI Key: LXXOAFWLPWHRPI-UHFFFAOYSA-N
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Description

4-Ethynyl-2-iodo-1-methoxybenzene: is an organic compound with the molecular formula C9H7IO . It is a derivative of benzene, featuring an ethynyl group at the fourth position, an iodine atom at the second position, and a methoxy group at the first position. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-iodo-1-methoxybenzene typically involves multi-step organic reactions. One common method includes the following steps:

    Iodination: Starting with 1-methoxybenzene, an iodination reaction is performed using iodine and an oxidizing agent such as nitric acid to introduce the iodine atom at the ortho position relative to the methoxy group.

    Sonogashira Coupling: The iodinated intermediate undergoes a Sonogashira coupling reaction with an ethynyl group donor, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst. This step introduces the ethynyl group at the para position relative to the methoxy group.

    Deprotection: If a protecting group was used for the ethynyl group, it is removed under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-iodo-1-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira, Suzuki, and Heck couplings.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution Reactions: Products include azides, nitriles, and other substituted benzenes.

    Coupling Reactions: Products include biaryl compounds, styrenes, and other coupled products.

    Oxidation and Reduction: Products include quinones, alkanes, and alcohols.

Scientific Research Applications

Chemistry: 4-Ethynyl-2-iodo-1-methoxybenzene is used as a building block in organic synthesis, particularly in the construction of complex aromatic compounds and polymers.

Biology and Medicine: The compound is investigated for its potential in drug discovery and development, especially in the synthesis of bioactive molecules and pharmaceuticals.

Industry: In the materials science industry, it is used in the synthesis of advanced materials such as conductive polymers, organic semiconductors, and nanomaterials.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-iodo-1-methoxybenzene in chemical reactions involves the activation of the ethynyl and iodine groups. The ethynyl group can act as a nucleophile or participate in π-π interactions, while the iodine atom can undergo oxidative addition or substitution reactions. These interactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of diverse organic compounds.

Comparison with Similar Compounds

    4-Ethynyl-1-iodo-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

    4-Ethynyl-2-bromo-1-methoxybenzene: Similar structure but with a bromine atom instead of an iodine atom.

    4-Ethynyl-2-iodo-1-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: 4-Ethynyl-2-iodo-1-methoxybenzene is unique due to the presence of both an ethynyl group and an iodine atom, which provide distinct reactivity patterns. The methoxy group also influences the electronic properties of the benzene ring, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-ethynyl-2-iodo-1-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXOAFWLPWHRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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